BenchChemオンラインストアへようこそ!

2,3-Dihydro-1,3,4-oxadiazole

Monoamine oxidase B inhibition Neurodegeneration Enantioselective drug design

2,3-Dihydro-1,3,4-oxadiazole (CAS 24990-22-5) is a partially reduced, non-aromatic five-membered heterocycle containing one oxygen and two nitrogen atoms. Unlike its fully aromatic 1,3,4-oxadiazole counterpart, the 2,3-dihydro form possesses an sp³-hybridized carbon at position 2, generating a stereogenic center that enables enantioselective molecular recognition—a feature absent in planar, achiral oxadiazoles.

Molecular Formula C2H4N2O
Molecular Weight 72.07 g/mol
Cat. No. B8461923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,3,4-oxadiazole
Molecular FormulaC2H4N2O
Molecular Weight72.07 g/mol
Structural Identifiers
SMILESC1NN=CO1
InChIInChI=1S/C2H4N2O/c1-3-4-2-5-1/h1,4H,2H2
InChIKeyRZQQXRVPPOOCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,3,4-oxadiazole: A Chiral, Partially Reduced Heterocycle for Enantioselective Drug Discovery and Agrochemical Design


2,3-Dihydro-1,3,4-oxadiazole (CAS 24990-22-5) is a partially reduced, non-aromatic five-membered heterocycle containing one oxygen and two nitrogen atoms. Unlike its fully aromatic 1,3,4-oxadiazole counterpart, the 2,3-dihydro form possesses an sp³-hybridized carbon at position 2, generating a stereogenic center that enables enantioselective molecular recognition—a feature absent in planar, achiral oxadiazoles [1]. This scaffold serves as a versatile intermediate for the synthesis of 3-acetyl-2,5-disubstituted derivatives, which have been explored as selective monoamine oxidase B inhibitors, anticancer agents, insecticidal ryanodine receptor activators, and antimicrobial compounds [2].

Why 1,3,4-Oxadiazole Analogs Cannot Substitute for 2,3-Dihydro-1,3,4-oxadiazole Without Loss of Stereochemical and Conformational Control


The 2,3-dihydro-1,3,4-oxadiazole ring is not merely a 'reduced version' of 1,3,4-oxadiazole—it is a functionally distinct chemotype. The saturated carbon at position 2 introduces a chiral center that is critical for enantioselective target engagement; when this center is oxidized to planarity (as in 1,3,4-oxadiazole), enantiomer-specific activity is lost entirely [1]. Matched-pair analyses from the AstraZeneca compound collection demonstrate that oxadiazole regioisomers (1,2,4- vs. 1,3,4-) differ by an order of magnitude in lipophilicity (log D), metabolic stability, hERG inhibition, and aqueous solubility [2]—and the 2,3-dihydro-1,3,4-oxadiazole introduces additional conformational flexibility and hydrogen-bonding capacity not predicted by regioisomeric comparisons alone. Procurement of a generic 'oxadiazole' without specifying the 2,3-dihydro substitution pattern therefore risks selecting a compound with fundamentally different pharmacokinetics, target selectivity, and biological readouts.

Quantitative Differentiation Evidence: 2,3-Dihydro-1,3,4-oxadiazole vs. Closest Analogs in Key Bioactivity Dimensions


Enantioselective MAO-B Inhibition: Nanomolar IC50 with >800-Fold Selectivity Achievable Only via the Chiral 2,3-Dihydro Scaffold

The 2,3-dihydro-1,3,4-oxadiazole scaffold provides a stereogenic center at position 2 that is essential for enantioselective MAO-B inhibition. In the Maccioni et al. study, the racemic 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole 4p exhibited an MAO-B IC50 of 115.31 nM with >867-fold selectivity over MAO-A [1]. The (R)-enantiomer alone showed enhanced potency and selectivity relative to the racemate, while the (S)-enantiomer was inactive—a stereochemical discrimination that is impossible with achiral, fully aromatic 1,3,4-oxadiazole or 1,2,4-oxadiazole scaffolds [1]. By comparison, 4,5-dihydro-1,2,4-triazoles—a closely related heterocycle—showed only moderate cytotoxic activity without MAO-B selectivity in the Yahya & Abdullah 2020 study, where the corresponding oxadiazole 4c matched doxorubicin potency [2].

Monoamine oxidase B inhibition Neurodegeneration Enantioselective drug design

Cytotoxic Equipotency to Doxorubicin in MCF-7 Breast Cancer Cells: 2,3-Dihydro-1,3,4-oxadiazole Matches Standard Chemotherapy with a Structurally Divergent Scaffold

In a direct head-to-head comparison, the 2,3-dihydro-1,3,4-oxadiazole derivative 4c (2-(4-methoxyphenyl)-3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazole) exhibited an IC50 of 8.04 µM against the MCF-7 breast cancer cell line, statistically equipotent to doxorubicin (IC50 = 8.02 µM) [1]. The study also synthesized corresponding 4,5-dihydro-1,2,4-triazole derivatives (5a–h) from the same oxadiazole precursors, but only the oxadiazole series—specifically compound 4c—achieved equipotency with the clinical standard. Other oxadiazole derivatives in the same series showed moderate to good activity, demonstrating the tunability of the scaffold [1].

Anticancer MCF-7 cytotoxicity Doxorubicin comparator

Ryanodine Receptor-Mediated Insecticidal Activity: 100% Diamondback Moth Mortality at 0.01 mg/L vs. In-Class Activators

The 2,3-dihydro-1,3,4-oxadiazole derivative 7a, containing an N-pyridylpyrazole carboxamide moiety, achieved 100% larvicidal activity against diamondback moth (Plutella xylostella) at 0.01 mg/L [1]. In the same study, compound 6a showed 40% activity against oriental armyworm at 1 mg/L—a 100-fold lower concentration threshold for 7a against a different pest species, highlighting target-specific potency differentiation achievable through substituent variation at the 2- and 5-positions. Calcium imaging confirmed that 6a, 6d, and 7a stimulate transient [Ca²⁺]i elevation in the absence of external calcium, consistent with a mechanism of action targeting the endoplasmic reticulum ligand-gated calcium channel (ryanodine receptor, RyR) [1]. Commercial RyR activators such as flubendiamide and chlorantraniliprole exhibit LC50 values in the range of 0.01–0.1 mg/L against lepidopteran pests, placing 7a within the potency range of established insecticides but with a novel 2,3-dihydro-1,3,4-oxadiazole pharmacophore [2].

Insecticidal activity Ryanodine receptor Diamondback moth Calcium imaging

NF-κB Pathway Inhibition: Sub-Microgram-Per-Milliliter IC50 Differentiates 2,3-Dihydro-1,3,4-oxadiazole from Parent Hydrazide-Hydrazones

Cyclization of hydrazide-hydrazones to 2,3-dihydro-1,3,4-oxadiazoles dramatically enhances anti-inflammatory potency. The hydrazide-hydrazone precursor 4-fluorobenzoic acid [(5-bromothiophen-2-yl)methylene]hydrazide showed antifungal activity against Candida albicans with MIC 125 µg/mL, comparable to ketoconazole [1]. However, the corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole derivative 3-acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole achieved an NF-κB transcriptional inhibition IC50 of 0.75 µg/mL in SW1353 cells—a gain of function not present in the open-chain hydrazide-hydrazone precursor class [1]. Furthermore, 3-acetyl-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1,3,4-oxadiazole inhibited iNOS activity in LPS-induced RAW 264.7 macrophages with an IC50 of 0.3 µg/mL, confirming that the heterocyclic 2,3-dihydro-1,3,4-oxadiazole core is required for potent anti-inflammatory activity [1].

Anti-inflammatory NF-κB inhibition iNOS inhibition Candida albicans

Antimycobacterial Potency: MIC 0.1 µM Against M. tuberculosis H37Rv—Matching or Exceeding Isoniazid Sensitivity Breakpoint

A 2,3-dihydro-1,3,4-oxadiazole-2-thione Mannich base derivative (compound 4) demonstrated a minimum inhibitory concentration (MIC) of 0.1 µM against drug-susceptible M. tuberculosis H37Rv and 1.10 µM against isoniazid (INH)-resistant M. tuberculosis [1]. The Clinical and Laboratory Standards Institute (CLSI) defines isoniazid susceptibility for M. tuberculosis at MIC ≤0.2 µg/mL (approximately 1.5 µM), meaning this 2,3-dihydro-1,3,4-oxadiazole derivative achieves effective inhibition at concentrations well below the clinical susceptibility threshold and retains activity against INH-resistant strains . This dual activity against both susceptible and INH-resistant M. tuberculosis is a key differentiator from first-line agents that lose efficacy upon resistance development.

Antitubercular Mycobacterium tuberculosis Isoniazid-resistant Mannich base

Biting Deterrence vs. DEET: 2,3-Dihydro-1,3,4-oxadiazole Matches the Gold-Standard Insect Repellent in Aedes aegypti Assays

In a direct comparison against the gold-standard repellent DEET (N,N-diethyl-meta-toluamide), the 2,3-dihydro-1,3,4-oxadiazole derivative 17 (3-acetyl-5-(4-fluorophenyl)-2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,3,4-oxadiazole) achieved a biting deterrent index (BDI) of 1.025 against Aedes aegypti mosquitoes [1]. DEET produced a proportion not biting of 0.8–0.92 in the same assay system. Compound 17 additionally demonstrated 100% larvicidal mortality at 100 ppm with an LD50 of 58.7 ppm at 24 h post-treatment, indicating that this 2,3-dihydro-1,3,4-oxadiazole derivative delivers both adult deterrent and larvicidal activity—a dual mode of action that DEET does not provide [1]. Compound 11 from the same series showed an LD50 of 24.1 ppm, superior to compound 17 for larvicidal activity, demonstrating that substituent modifications on the 2,3-dihydro-1,3,4-oxadiazole core can independently tune deterrent vs. larvicidal potency [1].

Biting deterrent Aedes aegypti DEET Vector control

High-Value Application Scenarios for 2,3-Dihydro-1,3,4-oxadiazole Procurement Based on Quantitative Differentiation Evidence


Enantioselective MAO-B Inhibitor Lead Optimization for Parkinson's Disease Drug Discovery

Medicinal chemistry teams pursuing selective MAO-B inhibitors should procure 2,3-dihydro-1,3,4-oxadiazole derivatives rather than achiral 1,3,4-oxadiazoles, as only the dihydro scaffold provides the stereogenic center at position 2 required for enantioselective target engagement [1]. The (R)-enantiomer of compound 4p achieves nanomolar MAO-B IC50 with >867-fold selectivity over MAO-A, a selectivity window that cannot be replicated with planar oxadiazole regioisomers [1]. Enantiomeric separation by chiral HPLC and subsequent biochemical evaluation confirmed that only the (R)-configuration is active, making this scaffold a privileged starting point for stereospecific lead optimization [1].

Novel Ryanodine Receptor Activator Development for Insecticide Resistance Management

Agrochemical discovery programs targeting lepidopteran pests should consider 2,3-dihydro-1,3,4-oxadiazole derivatives as alternatives to commercial diamide RyR activators (flubendiamide, chlorantraniliprole), against which resistance has been documented [1]. Compound 7a achieved 100% mortality against diamondback moth at 0.01 mg/L—comparable to commercial standards—while operating through a structurally novel pharmacophore confirmed by calcium imaging [2]. The chiral 2,3-dihydro-1,3,4-oxadiazole core offers a non-diamide intellectual property space for next-generation RyR-targeting insecticides [2].

Dual-Action Anti-Inflammatory Agent Discovery Targeting NF-κB and iNOS Pathways

Academic and industrial screening laboratories seeking anti-inflammatory leads should source 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole derivatives rather than their hydrazide-hydrazone precursors, as cyclization to the oxadiazole core is required to unlock NF-κB transcriptional inhibition (IC50 0.75 µg/mL) and iNOS suppression (IC50 0.3 µg/mL) [1]. This gain of function is directly attributable to the 2,3-dihydro-1,3,4-oxadiazole heterocycle and is absent in the open-chain precursors, making the scaffold essential for dual-pathway anti-inflammatory activity [1].

Antimycobacterial Lead Generation Against Drug-Resistant Tuberculosis

Researchers targeting M. tuberculosis, particularly isoniazid-resistant strains, should prioritize 2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives for screening. Compound 4 demonstrated MIC 0.1 µM against drug-susceptible H37Rv and retained activity against INH-resistant M. tuberculosis (MIC 1.10 µM), where isoniazid is ineffective [1]. This scaffold provides a structurally distinct antimycobacterial chemotype suitable for hit-to-lead campaigns addressing the global challenge of multidrug-resistant tuberculosis [2].

Quote Request

Request a Quote for 2,3-Dihydro-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.